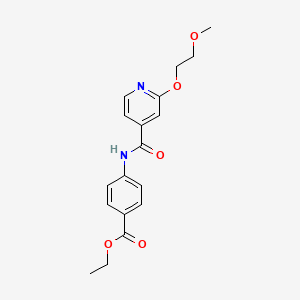

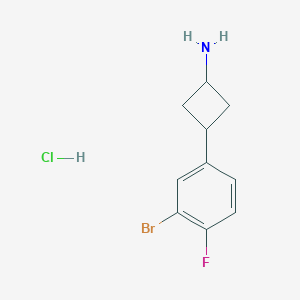

![molecular formula C20H20N8O2 B2531174 4-{6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基}-1-(2-苯基-2H-1,2,3-三唑-4-羰基)哌啶 CAS No. 2197615-40-8](/img/structure/B2531174.png)

4-{6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基}-1-(2-苯基-2H-1,2,3-三唑-4-羰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

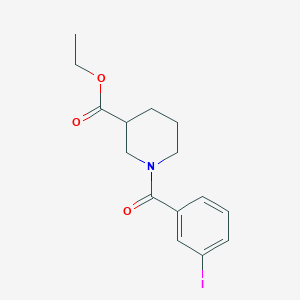

The compound is a complex heterocyclic molecule that features a triazolo[4,3-b]pyridazine core substituted with a methoxy group and a piperidine moiety bearing a phenyl-2H-1,2,3-triazole-4-carbonyl fragment. This structure suggests potential biological activity, given the prevalence of triazole and pyridazine derivatives in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related triazolo[1,5-a]pyridines has been achieved through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the formation of the triazole ring without the need for metal catalysts, featuring high yields and short reaction times . Similarly, triazolo-pyridazine-6-yl-substituted piperazines have been synthesized using a two-step process involving the one-pot synthesis of a key intermediate followed by conjugation with secondary amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolo[4,3-b]pyridazine derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations can be used to compare theoretical and experimental values, providing insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The reactivity of triazolo[4,3-b]pyridazine derivatives can be inferred from the synthesis and subsequent reactions of similar compounds. For instance, the formation of the triazole ring through oxidative N-N bond formation and the conjugation reactions to introduce various substituents are key reactions that could be relevant to the compound . The presence of functional groups such as methoxy and carbonyl could also influence its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-b]pyridazine derivatives can be deduced from their molecular structure. The crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds and halogen interactions suggest solid-state properties that could affect solubility and stability . The antioxidant and cytotoxicity profiles of similar compounds have been assessed through assays such as H2O2 radical scavenging and MTT, indicating the potential for biological activity .

科学研究应用

抗组胺和抗炎活性

一项研究证明了稠合哒嗪与环胺的合成和评价在抗组胺活性以及对嗜酸性粒细胞浸润的抑制作用。显示出强效抗组胺活性的化合物几乎不阻断中枢 H(1) 受体,而完全阻断外周 H(1) 受体。值得注意的是,一种化合物抑制了致敏豚鼠的嗜酸性粒细胞浸润,这是一种针对特应性皮炎和过敏性鼻炎的潜在治疗方法 (Gyoten 等,2003).

抗菌活性

对新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物的研究突出显示了它们由各种酯乙氧羰基腙与伯胺合成的特点。这些化合物对一系列微生物表现出良好至中等的活性,表明它们作为抗菌剂的潜力 (Bektaş 等,2010).

雄激素受体下调

开发 AZD3514(一种治疗晚期前列腺癌的小分子雄激素受体下调剂)展示了修饰三唑并哒嗪部分的相关性。这种修饰解决了 hERG 和物理性质问题,导致一种临床候选物正在进行 I 期试验 (Bradbury 等,2013).

抗糖尿病药物

合成了一系列三唑并哒嗪-6-基取代的哌嗪,并评估了它们的二肽基肽酶-4 (DPP-4) 抑制潜力,旨在将它们开发为抗糖尿病药物。一些化合物显示出优异的抗氧化和促胰岛素活性,表明它们在糖尿病管理中的治疗潜力 (Bindu 等,2019).

安全和危害

未来方向

属性

IUPAC Name |

[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O2/c1-30-18-8-7-17-22-23-19(27(17)25-18)14-9-11-26(12-10-14)20(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJPCTFFKAABCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

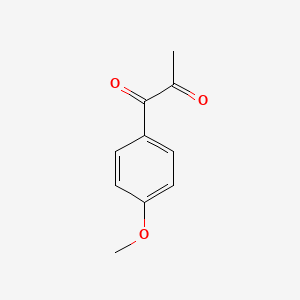

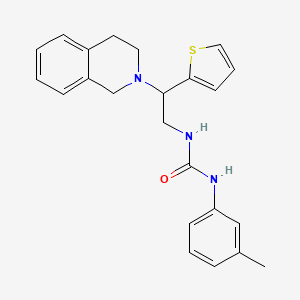

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

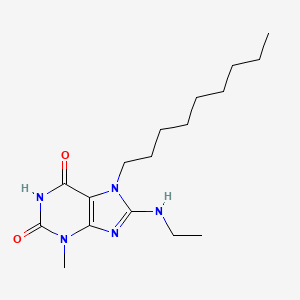

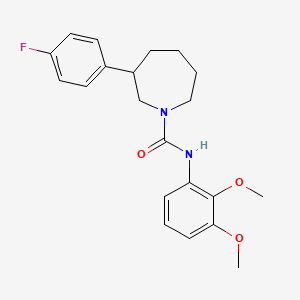

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

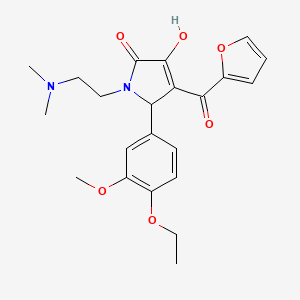

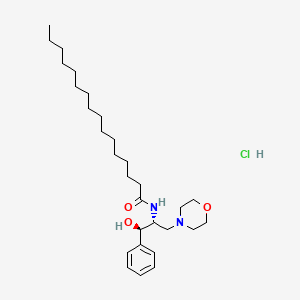

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)